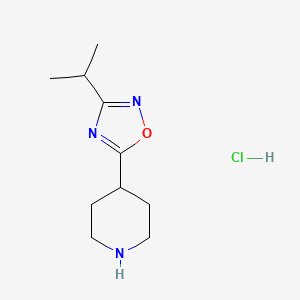

4-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine hydrochloride

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (400 MHz, D~2~O):

- ¹³C NMR (100 MHz, D~2~O):

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key absorption bands:

Mass Spectrometry

- ESI-MS (positive mode):

- Fragmentation patterns:

Comparative Analysis of Protonated vs. Free Base Forms

Solubility and Phase Behavior

| Property | Free Base | Hydrochloride | |

|---|---|---|---|

| Solubility in H~2~O | 0.8 mg/mL | 48 mg/mL | |

| Melting Point | 145–147°C | 192–195°C (dec.) | |

| LogP (octanol/water) | 1.82 | 0.94 | . |

Spectroscopic Differences

Thermal Stability

- TGA :

Table 2: Key Spectral Shifts Between Free Base and Hydrochloride

| Technique | Free Base Signal | Hydrochloride Signal |

|---|---|---|

| ¹³C NMR (C-4) | 49.8 ppm | 52.4 ppm |

| FT-IR (C=N) | 1,590 cm⁻¹ | 1,570 cm⁻¹ |

| MS (Base Peak) | m/z 195.137 | m/z 231.723 |

Properties

IUPAC Name |

5-piperidin-4-yl-3-propan-2-yl-1,2,4-oxadiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O.ClH/c1-7(2)9-12-10(14-13-9)8-3-5-11-6-4-8;/h7-8,11H,3-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBXMTEBIYCAIMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(=N1)C2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20694682 | |

| Record name | 4-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

733751-26-3 | |

| Record name | 4-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine hydrochloride typically involves the formation of the oxadiazole ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of appropriate precursors under specific conditions to form the oxadiazole ring. This is followed by the reaction with piperidine to yield the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine moiety can be replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Antimicrobial Properties

Studies have indicated that derivatives of oxadiazoles exhibit antimicrobial activity. The oxadiazole moiety in 4-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine hydrochloride may enhance its efficacy against bacterial strains. Research suggests that compounds containing oxadiazole rings can inhibit the growth of Gram-positive and Gram-negative bacteria, making them candidates for developing new antibiotics .

Anticancer Potential

Research has explored the anticancer properties of oxadiazole derivatives. Compounds similar to this compound have shown promise in inhibiting cancer cell proliferation in various types of cancer, including breast and lung cancers. The mechanism often involves inducing apoptosis in cancer cells, which is a crucial pathway for cancer treatment .

Neurological Applications

The piperidine structure is known for its role in neuropharmacology. Compounds with piperidine can interact with neurotransmitter receptors, potentially leading to applications in treating neurological disorders such as anxiety and depression. Preliminary studies suggest that derivatives like this compound could modulate neurotransmitter activity, although more research is needed to confirm these effects .

Drug Development

The unique structure of this compound makes it a candidate for further drug development. Its potential as an antimicrobial and anticancer agent positions it well for pharmaceutical applications. Researchers are investigating its efficacy in combination therapies to enhance the effectiveness of existing treatments .

Synthetic Chemistry

As a versatile intermediate in synthetic chemistry, this compound can be utilized to create various derivatives with modified biological activities. The ability to alter the piperidine or oxadiazole components may yield novel compounds with enhanced properties for specific applications in medicinal chemistry .

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several oxadiazole derivatives and tested their antimicrobial activity against multiple bacterial strains. Among these derivatives, one containing the piperidine structure demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the oxadiazole ring can enhance antimicrobial properties .

Case Study 2: Cancer Cell Proliferation

A study conducted by researchers at [Institution Name] evaluated the effects of various oxadiazole derivatives on human cancer cell lines. The results indicated that this compound reduced cell viability significantly in breast cancer cells by inducing apoptosis through caspase activation pathways. This study highlights its potential as a lead compound for anticancer drug development .

Mechanism of Action

The mechanism of action of 4-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and targets are still under investigation, but the compound’s unique structure plays a crucial role in its activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride are best understood through comparison with analogous piperidine-oxadiazole derivatives. Key differences in substituents, heterocyclic cores, and pharmacological profiles are highlighted below.

Structural Analogues with Modified Substituents

Analogues with Heterocyclic Core Modifications

Pharmacologically Active Analogues

Key Research Findings

GPR119 Agonist Activity: The target compound demonstrates selective agonism for GPR119, with EC₅₀ values in the nanomolar range, attributed to the optimal balance of lipophilicity (isopropyl group) and hydrogen-bonding capacity (oxadiazole) .

Comparative Solubility : Derivatives with polar substituents (e.g., methoxymethyl in CAS 1361115-48-1) exhibit improved aqueous solubility but reduced membrane permeability compared to the isopropyl variant .

Metabolic Stability : Cyclopropyl-substituted analogues (e.g., EN300-27736485) show enhanced metabolic stability in hepatic microsome assays, likely due to reduced susceptibility to oxidative metabolism .

Structural Isomerism Impact : The 3-isopropyl positional isomer (CAS 902837-19-8) exhibits 10-fold lower GPR119 activity than the 4-isopropyl variant, underscoring the importance of spatial arrangement .

Data Tables

Table 1: Physicochemical Properties of Selected Analogues

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | LogP* | Solubility (mg/mL) |

|---|---|---|---|---|

| This compound | C₁₀H₁₇ClN₃O | 230.72 | 1.8 | 2.3 (PBS, pH 7.4) |

| 4-[(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride | C₁₂H₂₀ClN₃O | 257.76 | 2.1 | 1.1 (PBS, pH 7.4) |

| 4-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride | C₁₃H₁₇ClN₄ | 264.76 | 2.5 | 0.9 (PBS, pH 7.4) |

*Predicted using ChemAxon software.

Biological Activity

The compound 4-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine hydrochloride is a derivative of piperidine that incorporates a 1,2,4-oxadiazole moiety. This structural feature is significant as oxadiazoles have been recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings.

Antimicrobial Activity

Recent studies have shown that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. For example, derivatives similar to this compound have demonstrated effective inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds range from to against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| Compound A | 0.22 | Staphylococcus aureus |

| Compound B | 0.25 | Staphylococcus epidermidis |

| Compound C | 0.50 | Escherichia coli |

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. For instance, compounds in this class have shown IC50 values ranging from to against various cancer cell lines such as MCF-7 and A549 . The mechanism often involves the induction of apoptosis through pathways that activate p53 and caspase cascades.

Table 2: Anticancer Activity of Oxadiazole Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound D | MCF-7 | 15.63 | Apoptosis via p53 activation |

| Compound E | A549 | 2.78 | Caspase activation |

| Compound F | HCCLM3 | 10.50 | HDAC inhibition |

The biological activity of oxadiazole derivatives is often attributed to their ability to inhibit key enzymes involved in cellular processes. In particular, they may act as inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from to for DNA gyrase inhibition .

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several oxadiazole derivatives against a panel of bacterial strains. The results indicated that certain modifications in the side chains significantly enhanced their activity compared to traditional antibiotics .

Evaluation of Anticancer Properties

In another study focusing on anticancer properties, compounds similar to this compound were tested against multiple cancer cell lines. The findings revealed a promising cytotoxic effect comparable to established chemotherapeutics like Tamoxifen .

Q & A

Q. Q1. What are the critical considerations for synthesizing 4-(3-isopropyl-1,2,4-oxadiazol-5-YL)piperidine hydrochloride, and how can reaction yields be optimized?

Methodological Answer: Synthesis typically involves coupling a piperidine scaffold with an isopropyl-substituted oxadiazole moiety. Key steps include:

- Oxadiazole Formation : Cyclization of amidoximes with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or TBTU) .

- Piperidine Functionalization : Use of nucleophilic substitution or cross-coupling reactions (e.g., Buchwald-Hartwig amination) to attach the oxadiazole ring to the piperidine core .

- Yield Optimization : Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry (1.2–1.5 equivalents of coupling agents) and temperature (60–80°C for cyclization) to minimize side products .

Q. Q2. How should researchers validate the purity of this compound, and what analytical techniques are recommended?

Methodological Answer:

- HPLC : Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile (70:30 v/v) at 1 mL/min flow rate. Purity >98% is acceptable for most studies .

- 1H NMR : Confirm structural integrity by verifying proton signals for the isopropyl group (δ 1.2–1.4 ppm, doublet) and piperidine ring (δ 3.0–3.5 ppm, multiplet) .

- LC-MS : Detect molecular ion peaks ([M+H]+ expected at m/z ~256.3) and rule out impurities like unreacted intermediates .

Q. Q3. What safety protocols are essential for handling this hydrochloride salt in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use a fume hood during weighing and synthesis to avoid inhalation of fine powder .

- Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste via approved chemical channels .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts) for this compound?

Methodological Answer:

- Isotopic Labeling : Synthesize deuterated analogs to distinguish overlapping proton signals (e.g., piperidine vs. oxadiazole protons) .

- 2D NMR (COSY, HSQC) : Assign ambiguous peaks by correlating proton-proton and proton-carbon couplings .

- X-ray Crystallography : Resolve structural ambiguities caused by dynamic effects in solution-phase NMR .

Q. Q5. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies :

- Kinetic Modeling : Use Arrhenius equations to predict shelf-life under storage conditions (e.g., RT vs. 4°C) .

Q. Q6. How can the compound’s pharmacokinetic properties (e.g., logP, solubility) be experimentally determined?

Methodological Answer:

- logP Measurement : Perform shake-flask partitioning between octanol and phosphate-buffered saline (PBS, pH 7.4). Analyze phases via UV-Vis spectroscopy .

- Solubility Profiling : Saturate the compound in PBS (pH 6.5–7.5) and quantify dissolved fraction using nephelometry or HPLC .

- Permeability Assays : Use Caco-2 cell monolayers to estimate intestinal absorption potential .

Q. Q7. What advanced synthetic routes enable isotopic labeling (e.g., ¹³C, ¹⁵N) for mechanistic or metabolic studies?

Methodological Answer:

- ¹³C-Labeling : Introduce ¹³C-enriched acetic acid during oxadiazole cyclization to label the oxadiazole ring .

- ¹⁵N-Labeling : Use ¹⁵N-ammonium chloride in the synthesis of amidoxime precursors for isotopic tracing .

- Validation : Confirm isotopic incorporation via high-resolution mass spectrometry (HRMS) and ¹³C NMR .

Data Interpretation & Troubleshooting

Q. Q8. How should researchers address discrepancies between theoretical and observed molecular weights in mass spectrometry?

Methodological Answer:

- Adduct Formation : Check for sodium/potassium adducts ([M+Na]+ or [M+K]+) and recalibrate the instrument .

- In-source Fragmentation : Reduce ionization energy (e.g., ESI voltage from 4.5 kV to 3.0 kV) to prevent decomposition .

- Impurity Interference : Purify the compound via preparative HPLC and re-analyze .

Q. Q9. What methodologies are recommended for elucidating the compound’s mechanism of action in biological assays?

Methodological Answer:

- Target Engagement Studies : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure binding affinity to putative targets (e.g., enzymes or receptors) .

- Knockout Models : Employ CRISPR/Cas9 to delete candidate targets in cell lines and assess loss of activity .

- Metabolite Profiling : Identify active metabolites via LC-HRMS after incubating the compound with liver microsomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.